molecular formula C20H22N2O B5639843 2,2,4-TRIMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE

2,2,4-TRIMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE

Cat. No.: B5639843
M. Wt: 306.4 g/mol
InChI Key: STWNXIFFMVAOAP-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-N-(4-methylphenyl)-1,2-dihydroquinoline-1-carboxamide is a quinoline-derived carboxamide compound characterized by a 1,2-dihydroquinoline core with methyl substituents at the 2, 2, and 4 positions and a carboxamide group at position 1 linked to a 4-methylphenyl moiety. The structural uniqueness of this compound lies in its substitution pattern, which may enhance lipophilicity and metabolic stability compared to simpler quinoline analogs.

Properties

IUPAC Name

2,2,4-trimethyl-N-(4-methylphenyl)quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-14-9-11-16(12-10-14)21-19(23)22-18-8-6-5-7-17(18)15(2)13-20(22,3)4/h5-13H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWNXIFFMVAOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3C(=CC2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-TRIMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the trimethyl and methylphenyl groups. The final step involves the formation of the carboxamide group under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process is often carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

2,2,4-TRIMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the reaction conditions.

Scientific Research Applications

2,2,4-TRIMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,4-TRIMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline Carboxamide Derivatives

Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol)
Target Compound 1,2-Dihydroquinoline 2,2,4-Trimethyl, N-(4-methylphenyl) Carboxamide (position 1) Not reported
N-(2,4-Dimethylphenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide 1,2-Dihydroquinoline 1-Propyl, 4-hydroxy, 2-oxo, N-(2,4-dimethylphenyl) Carboxamide (position 3), Hydroxyl, Ketone ~357.4 (calculated)
2-(4-Methylphenyl)-1-phenylsulfonyl-3-nitro-1,2-dihydroquinoline 1,2-Dihydroquinoline 1-Phenylsulfonyl, 3-nitro, 2-(4-methylphenyl) Sulfonyl, Nitro ~394.4 (calculated)
N-(2,4-Dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide Piperidine 1-(6-Trifluoromethylpyrimidin-4-yl), N-(2,4-dimethylphenyl) Carboxamide, Trifluoromethyl 378.4

Key Observations :

  • Substituent Position : The target compound’s carboxamide group at position 1 distinguishes it from ’s compound (position 3 carboxamide). This positional variance may alter binding interactions in biological targets.
  • Lipophilicity : The 2,2,4-trimethyl groups on the target compound likely enhance lipophilicity compared to ’s hydroxyl and ketone groups, which could improve membrane permeability.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparisons

Compound LogP (Predicted) H-Bond Donors/Acceptors Reported Activities
Target Compound ~4.2* 1/3 Hypothesized: Kinase inhibition, anti-inflammatory (based on quinoline analogs)
Compound ~3.1 2/5 Antimicrobial (hydroxy and ketone groups may enhance target binding)
Compound ~2.8 1/6 Mutagenic, carcinostatic (nitro group contributes to DNA intercalation)
Compound ~3.5 1/7 Likely CNS activity (trifluoromethyl and pyrimidine enhance blood-brain barrier penetration)

Notes:

  • LogP : The target compound’s higher predicted LogP (calculated using fragment-based methods) suggests better lipid solubility than and compounds.
  • H-Bond Capacity : Fewer H-bond acceptors in the target compound may reduce solubility but improve metabolic stability compared to ’s compound.
  • Safety Profile: The absence of nitro/sulfonyl groups (cf. ) implies a lower risk of genotoxicity, making the target compound more suitable for therapeutic development.

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